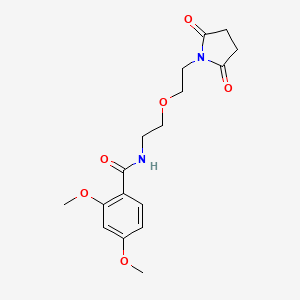

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted aromatic ring and a polyethylene glycol (PEG)-like linker terminating in a 2,5-dioxopyrrolidin-1-yl group. This structure is designed for reactivity, as the dioxopyrrolidinyl moiety serves as an activated ester, enabling efficient conjugation with primary amines via nucleophilic acyl substitution . Such properties make it valuable in bioconjugation chemistry, drug delivery systems, and polymer synthesis.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6/c1-23-12-3-4-13(14(11-12)24-2)17(22)18-7-9-25-10-8-19-15(20)5-6-16(19)21/h3-4,11H,5-10H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURNTGBKLLBMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCCOCCN2C(=O)CCC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the reduction of nitrile derivatives using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at low temperatures . This is followed by coupling reactions to introduce the pyrrolidin-1-yl and dimethoxybenzamide groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or LiAlH4.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which are crucial in various physiological processes . This inhibition can lead to anticonvulsant effects, making it a potential candidate for treating epilepsy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Key Structural Features of the Target Compound :

- Benzamide core : Provides stability and planar aromaticity.

- 2,4-Dimethoxy substituents : Enhance solubility and modulate electronic effects.

- Ethoxyethyl linker : Increases flexibility and reduces steric hindrance.

- 2,5-Dioxopyrrolidin-1-yl group : Acts as a reactive site for amine coupling.

Comparison with Analogous Compounds :

Research Findings and Data

Table: Comparative Physicochemical Properties (Theoretical)

*Calculated using molecular formula.

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-dimethoxybenzamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique structural arrangement, combining a dioxopyrrolidine moiety with a dimethoxybenzamide group, which may contribute to its diverse pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C16H22N2O5

- Molecular Weight : 334.36 g/mol

- CAS Number : 2034391-90-5

The compound's structure allows for interactions with various biological targets, which is essential for its pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and cellular pathways. The dioxopyrrolidine component is known to influence several key biological mechanisms:

- Enzyme Modulation : Interacts with sirtuins and poly(ADP-ribose) polymerases (PARPs), impacting gene expression and DNA repair processes.

- Antioxidant Properties : Potentially mitigates oxidative stress by influencing pathways related to reactive oxygen species (ROS).

- Anti-inflammatory Effects : May reduce inflammation through modulation of cytokine production and signaling pathways.

Pharmacological Studies

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant pharmacological properties, including anticonvulsant and antinociceptive effects. For instance, studies on related compounds have shown:

- Anticonvulsant Activity : In vivo tests have indicated that certain derivatives possess potent anticonvulsant properties in models such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. For example, one study reported an ED50 of 23.7 mg/kg for a related compound in the MES model .

- Antinociceptive Activity : Compounds similar to this compound have also shown efficacy in reducing pain responses in formalin-induced pain models .

Data Summary Table

| Activity Type | Model/Assay | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Anticonvulsant | Maximal Electroshock (MES) | 23.7 | |

| Anticonvulsant | Pentylenetetrazole (PTZ) | 59.4 | |

| Antinociceptive | Formalin-induced tonic pain | N/A |

Study 1: Anticonvulsant Properties

A focused study on hybrid pyrrolidine derivatives revealed that certain compounds exhibited broad-spectrum anticonvulsant activity across various seizure models. The lead compound demonstrated significant efficacy in both the MES and 6 Hz seizure tests, indicating a potential therapeutic application in epilepsy management .

Study 2: Antinociceptive Effects

Another investigation assessed the analgesic properties of pyrrolidine derivatives in neuropathic pain models. The findings suggested that these compounds could effectively alleviate pain associated with nerve injury, highlighting their potential as therapeutic agents for neuropathic pain conditions .

Study 3: Oxidative Stress Mitigation

Research has also focused on the antioxidant capabilities of compounds related to this compound. These studies indicate that such compounds can reduce oxidative damage in cellular models, suggesting their utility in conditions characterized by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.